N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(morpholin-4-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both indole and morpholine moieties The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Morpholine is a six-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then functionalized to introduce the benzyl group. This intermediate is subsequently reacted with a morpholine derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of [(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation helps in achieving consistent quality and efficiency. The final product is typically purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Catalysts like palladium on carbon (Pd/C) or acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
[(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which [(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
[(1-benzylindol-3-yl)methyl][2-(morpholin-4-yl)ethyl]amine is unique due to its combination of indole and morpholine structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[(1-benzylindol-3-yl)methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C22H27N3O/c1-2-6-19(7-3-1)17-25-18-20(21-8-4-5-9-22(21)25)16-23-10-11-24-12-14-26-15-13-24/h1-9,18,23H,10-17H2 |
InChI Key |
OYSAGCJAWXGMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.